![molecular formula C16H17N7O B2490114 N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide CAS No. 1421481-33-5](/img/structure/B2490114.png)
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H17N7O and its molecular weight is 323.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Pyrrolopyrazine derivatives have demonstrated significant antimicrobial activity. Researchers have found that certain derivatives exhibit antibacterial and antifungal effects. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and other analogues displayed potent anti-TB activity against Mycobacterium tuberculosis (MTB) . Investigating the specific mechanisms behind these effects could lead to novel antimicrobial agents.
Structure-Activity Relationship (SAR) Research
Despite the importance of the pyrrolopyrazine scaffold, limited SAR research exists. Exploring the relationships between structural modifications and biological activities will guide medicinal chemistry efforts in designing new leads for various diseases .
Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(9), 1981–2006. Read more Dolezal, M., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted N-phenylpyrazine-2-carboxamides. RSC Advances, 10(25), 14791–14797. Read more
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the compound interacts with its targets in a way that leads to a variety of biological activities . The compound’s interaction with its targets could involve forming covalent bonds, as seen in other compounds with similar structures .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound could have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-12-21-14(10-15(22-12)23-8-2-3-9-23)19-6-7-20-16(24)13-11-17-4-5-18-13/h2-5,8-11H,6-7H2,1H3,(H,20,24)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLGIGHXLZRHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide |
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